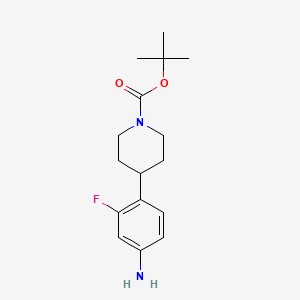

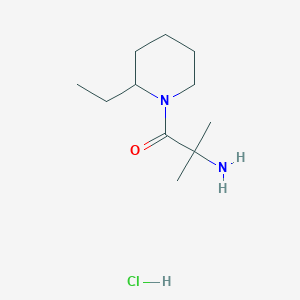

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate

Übersicht

Beschreibung

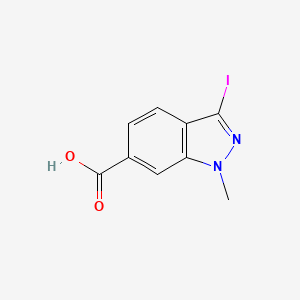

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is a type of aryl piperidine . It is a semi-flexible linker used in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of this compound involves specific precursor chemicals . It is noted that the precursors used in the synthesis of such compounds have been placed under international control to prevent their diversion from licit industry .Molecular Structure Analysis

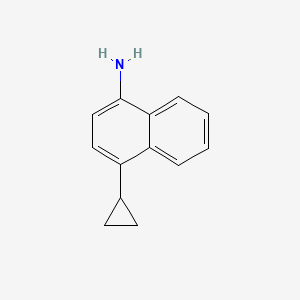

The molecular formula of Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is C16H23FN2O2 . The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3 .Chemical Reactions Analysis

This compound is a precursor that can be used for the manufacture of fentanyl and its analogues . It is involved in the synthesis routes used in illicit fentanyl manufacture .Physical And Chemical Properties Analysis

The molecular weight of this compound is 294.37 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Condensation Reactions

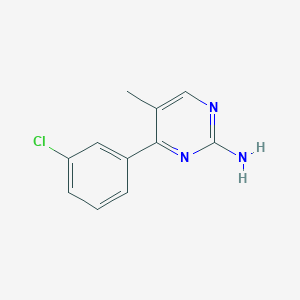

One derivative was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid, employing certain reagents under basic conditions. This method was utilized for the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Modified Bruylants Approach

Another derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was prepared using this approach, indicating its versatility in synthesizing sterically congested piperazine derivatives (Gumireddy et al., 2021).

Intermediate Synthesis

Certain derivatives serve as important intermediates in the synthesis of biologically active compounds, like crizotinib. The synthetic process involves several steps starting from specific starting materials, showcasing the compound's significance in complex synthetic routes (Kong et al., 2016).

Characterization Techniques The synthesized compounds are characterized using various techniques to confirm their structure and purity:

Spectroscopic Evidence

Techniques like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis are used. Additionally, single crystal XRD data is often employed to further confirm the structure of the synthesized compounds, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

X-Ray Diffraction Studies

These studies provide detailed insights into the molecular structure and crystal packing of the synthesized compounds, contributing significantly to the understanding of their chemical properties and potential applications (Gumireddy et al., 2021).

Wirkmechanismus

Target of Action

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate is primarily used as an intermediate in the manufacture of fentanyl and its related derivatives . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors in the central nervous system .

Mode of Action

Upon administration, Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate, as a precursor to fentanyl, is metabolized into its active form. The active compound then binds to the mu-opioid receptors, mimicking the action of endogenous opioids. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesic effects .

Biochemical Pathways

The compound is involved in the opioid signaling pathway. Upon binding to the mu-opioid receptors, it triggers a cascade of intracellular events. This includes the inhibition of adenylate cyclase, decreased cAMP production, and the subsequent closing of voltage-gated calcium channels. This leads to hyperpolarization of the neuron and inhibition of pain signal transmission .

Pharmacokinetics

It undergoes hepatic metabolism and is excreted in urine .

Result of Action

The primary result of the action of Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate, through its metabolite fentanyl, is potent analgesia. It can also cause side effects such as respiratory depression, nausea, and potential for addiction due to its action on the opioid receptors .

Action Environment

The action of Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate can be influenced by various environmental factors. For instance, factors affecting its metabolism, such as liver function and concurrent administration of other drugs, can impact its efficacy and potential for toxicity. Additionally, genetic factors can influence individual response to the drug .

Safety and Hazards

This compound is classified under GHS07 and has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)13-5-4-12(18)10-14(13)17/h4-5,10-11H,6-9,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTFREFXHAFMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Allyl-N-[2-(2-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1452390.png)

![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)

![4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452409.png)